Cas no 168434-02-4 (O-Desethyl Candesartan)

O-Desethyl Candesartan structure
Nombre del producto:O-Desethyl Candesartan
O-Desethyl Candesartan Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Benzimidazole-4-carboxylicacid, 2,3-dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid
- O-Desethyl Candesartan
- CV 15959
- 2,3-Dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]Methyl]-1H-benziMidazole-4-carboxylic Acid
- 2,3-Dihydro-2-oxo-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]- 4-yl]Methyl]-1H-benziMidazole-4-carboxylic Acid
- Q27288196
- 168434-02-4
- RMN65A337Y
- SCHEMBL4935797
- 2-hydroxy-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-1,3-benzodiazole-7-carboxylic acid
- DTXSID60434746
- 2-oxo-3-{[2'-(1H-tetrazol-5-yl)[biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
- CHEBI:145224
- UNII-RMN65A337Y
- 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid
- CV-15959
- 1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- 1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-3-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- O-Desethylcandesartan
- AKOS030254783
- Candesartan Impurity 6
-
- Renchi: InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27)
- Clave inchi: KLCPKPIDOPBIQW-UHFFFAOYSA-N
- Sonrisas: O=C1NC2C=CC=C(C(O)=O)C=2N1CC1C=CC(C2C=CC=CC=2C2=NNN=N2)=CC=1
Atributos calculados
- Calidad precisa: 412.12800
- Masa isotópica única: 412.12838839g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 5
- Complejidad: 670
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.6
- Superficie del Polo topológico: 124Ų
Propiedades experimentales
- Denso: 1.5±0.1 g/cm3
- Punto de fusión: >257°C (dec.)
- PSA: 129.81000
- Logp: 3.33550
O-Desethyl Candesartan Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
O-Desethyl Candesartan PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | D282040-2.5mg |
O-Desethyl Candesartan |
168434-02-4 | 2.5mg |
$ 227.00 | 2023-09-08 | ||
A2B Chem LLC | AA90608-2.5mg |
1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- |
168434-02-4 | 2.5mg |
$338.00 | 2024-04-20 | ||
A2B Chem LLC | AA90608-25mg |
1H-Benzimidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- |
168434-02-4 | 25mg |
$1794.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500439-2.5 mg |
O-Desethyl Candesartan, |
168434-02-4 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500439-2.5mg |
O-Desethyl Candesartan, |
168434-02-4 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TRC | D282040-25mg |
O-Desethyl Candesartan |
168434-02-4 | 25mg |
$ 1748.00 | 2023-09-08 |
O-Desethyl Candesartan Literatura relevante
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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